Peiminine
Overview
Description
Peiminine is a natural alkaloid compound extracted from the Chinese herb Fritillaria. It is known for its antioxidant and anti-inflammatory properties, making it a valuable compound in traditional Chinese medicine. This compound has been studied for its effects on various conditions, including mastitis, arthritis, and acne .
Mechanism of Action
Target of Action
Peiminine, a compound isolated from the Chinese herb Fritillaria, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cell growth and proliferation . This compound also interacts with other targets such as MAPK1, AKT1, and PPKCB .
Mode of Action
This compound interacts with its targets, leading to a series of cellular changes. It inhibits the activation of nuclear factor-kappa B (NF-κB) without affecting the activation of mitogen-activated protein kinase (MAPK) pathways such as JNK, ERK, and p38 MAPK . This results in the suppression of inflammatory cytokine expression .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses the NF-κB pathway , which plays a crucial role in regulating the immune response to infection . Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development . This compound also influences the MAPK pathways , which are involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .
Result of Action
This compound has been shown to have significant effects at the molecular and cellular levels. It reduces the viability of certain cells in a time- and dose-dependent manner . It also suppresses the expression of inflammatory mediators such as pro-interleukin-1β (pro-IL-1β), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in mouse bone marrow-derived macrophages (BMDMs) . Furthermore, it has been found to ameliorate histological symptoms in certain induced conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain bacteria can trigger an inflammatory response that this compound helps to mitigate . Additionally, the compound’s effectiveness can be influenced by the specific cellular environment, including the presence of other signaling molecules and the overall state of the cells .
Biochemical Analysis
Biochemical Properties
Peiminine interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the expression of inflammatory mediators such as pro-interleukin-1β (pro-IL-1β), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in mouse bone marrow-derived macrophages .
Cellular Effects
This compound influences cell function by regulating the NF-κB pathway . It suppresses the activation of nuclear factor-kappa B (NF-κB) without affecting the activation of mitogen-activated protein kinase (MAPK) pathways such as JNK, ERK, and p38 MAPK .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to biomolecules and inhibiting or activating enzymes. It suppresses the activation of NF-κB, leading to a decrease in the expression of inflammatory cytokines .
Temporal Effects in Laboratory Settings
It has been observed that this compound treatment results in reduced levels of NO, MPO, IL-1β, IL-6, and TNF-α .
Metabolic Pathways
It is known to interact with enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known to interact with transporters or binding proteins .
Subcellular Localization
It is known to interact with targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Peiminine can be synthesized through various chemical reactions, although detailed synthetic routes are not widely documented. The compound is typically extracted from Fritillaria thunbergii bulbi using methods such as sulfur fumigation and hyperspectral imaging combined with chemometrics .
Industrial Production Methods: Industrial production of this compound involves the extraction from Fritillaria species. Techniques such as high-performance liquid chromatography (HPLC) are used to determine the content of this compound in the plant material. The development of online detection systems for real-world quality control is also being explored .
Chemical Reactions Analysis
Types of Reactions: Peiminine undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to induce apoptosis and autophagy in human osteosarcoma cells via the ROS/JNK signaling pathway .
Common Reagents and Conditions: Common reagents used in this compound reactions include reactive oxygen species (ROS) scavengers and inhibitors of specific signaling pathways. For example, the JNK inhibitor SP600125 and the ROS scavenger N-acetylcysteine have been used to study the effects of this compound on osteosarcoma cells .
Major Products Formed: The major products formed from this compound reactions include apoptotic and autophagic markers in cancer cells. These products are indicative of the compound’s ability to induce cell cycle arrest and cell death .
Scientific Research Applications
Peiminine has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study the effects of alkaloids on various chemical reactions and pathways.
Biology: In biological research, this compound is studied for its effects on cell cycle regulation, apoptosis, and autophagy. It has been shown to induce G0/G1-phase arrest and apoptosis in human osteosarcoma cells .
Medicine: this compound has significant medicinal applications. It has been shown to have anti-inflammatory and antioxidant effects, making it a potential treatment for conditions such as acne, mastitis, and arthritis . Additionally, this compound has demonstrated anticancer properties, particularly in osteosarcoma and hepatocellular carcinoma .
Industry: In the pharmaceutical industry, this compound is being explored for its potential incorporation into cosmetic and pharmaceutical formulations for acne treatment .
Comparison with Similar Compounds
Peiminine is part of a group of isosteroidal alkaloids found in Fritillaria species. Similar compounds include peimine, hupehenine, korseveridine, verticinone N-oxide, and delafrine . Compared to these compounds, this compound is unique in its ability to induce both apoptosis and autophagy in cancer cells via the ROS/JNK signaling pathway . Its anti-inflammatory and antioxidant properties also make it a valuable compound for treating various inflammatory conditions .
Properties
IUPAC Name |
(1R,2S,6S,9S,10S,11S,14S,15S,18S,20S,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,25-,26+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDIERHFZVCNRZ-YUYPDVIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939349 | |
Record name | 3,20-Dihydroxycevan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18059-10-4 | |
Record name | Peiminine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18059-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imperialine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018059104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,20-Dihydroxycevan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18059-10-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERTICINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUB07U6VTQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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